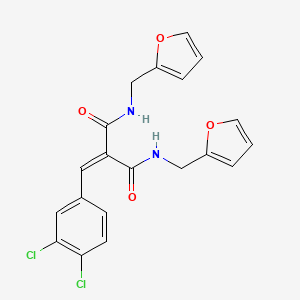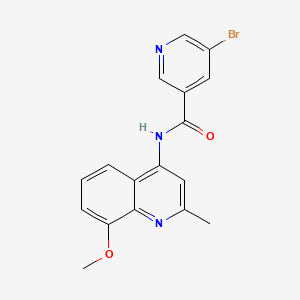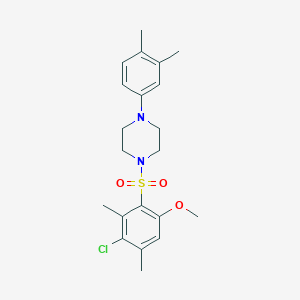![molecular formula C25H30N2O3S B12200038 1-[(4-Pentyloxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B12200038.png)
1-[(4-Pentyloxynaphthyl)sulfonyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Pentyloxynaphthyl)sulfonyl]-4-phenylpiperazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a naphthyl moiety with a pentyloxy chain. Its molecular formula is C26H31N2O3S, and it has garnered interest due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Pentyloxynaphthyl)sulfonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-pentyloxynaphthalene with sulfonyl chloride, followed by the reaction with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Pentyloxynaphthyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives of the naphthyl ring.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(4-Pentyloxynaphthyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the compound’s structural features allow it to bind to specific receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine: Similar structure but with a nitrophenyl group instead of a pentyloxynaphthyl group.
1-[(4-Methoxyphenyl)sulfonyl]-4-phenylpiperazine: Contains a methoxyphenyl group instead of a pentyloxynaphthyl group.
1-[(4-Chlorophenyl)sulfonyl]-4-phenylpiperazine: Features a chlorophenyl group instead of a pentyloxynaphthyl group.
Uniqueness: 1-[(4-Pentyloxynaphthyl)sulfonyl]-4-phenylpiperazine is unique due to the presence of the pentyloxynaphthyl group, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H30N2O3S |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-(4-pentoxynaphthalen-1-yl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C25H30N2O3S/c1-2-3-9-20-30-24-14-15-25(23-13-8-7-12-22(23)24)31(28,29)27-18-16-26(17-19-27)21-10-5-4-6-11-21/h4-8,10-15H,2-3,9,16-20H2,1H3 |
InChI Key |
PVSQFSJYYQLXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol](/img/structure/B12199960.png)


![3-(3,4-dimethoxyphenyl)-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12199976.png)
![6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12199979.png)
![N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12199982.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12199983.png)
![N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12199994.png)
![N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B12199997.png)
methanone](/img/structure/B12200011.png)
![(2-Cyclohex-1-enylethyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine](/img/structure/B12200012.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12200019.png)
